2-Isopropoxy-1,3,2-dioxaborinane synthesis and characterization
2-Isopropoxy-1,3,2-dioxaborinane synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-Isopropoxy-1,3,2-dioxaborinane
For the modern researcher in organic chemistry and drug development, the utility of boronic esters is undeniable. These compounds serve as versatile and highly valuable intermediates in a multitude of synthetic transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Among the various classes of boronic esters, 2-Isopropoxy-1,3,2-dioxaborinane stands out as a key reagent. Its six-membered ring structure, derived from propane-1,3-diol, imparts a unique balance of stability and reactivity, making it an indispensable tool for the construction of complex molecular architectures.
This guide provides a comprehensive overview of the synthesis and characterization of 2-Isopropoxy-1,3,2-dioxaborinane, grounded in established chemical principles. As a Senior Application Scientist, the focus here is not merely on the procedural steps but on the underlying causality—the "why" behind the "how"—to ensure a robust and reproducible outcome in your laboratory.
Synthesis: A Transesterification Approach
The most common and efficient method for synthesizing 2-Isopropoxy-1,3,2-dioxaborinane is through the transesterification of a trialkyl borate, typically triisopropyl borate, with propane-1,3-diol.[1] This equilibrium-driven reaction is facilitated by the removal of a volatile alcohol byproduct, in this case, isopropanol, which shifts the equilibrium towards the desired product.
The choice of triisopropyl borate is strategic; its branched alkoxy groups make it less prone to hydrolysis than simpler borates like trimethyl borate, yet it is reactive enough for efficient transesterification.[1] The propane-1,3-diol forms a stable six-membered cyclic ester with the boron center, offering greater stability compared to acyclic boronic esters.[2]
Experimental Protocol: Synthesis of 2-Isopropoxy-1,3,2-dioxaborinane
This protocol is based on the well-established transesterification reaction between a trialkyl borate and a diol.[3]
I. Reactor Setup:
-
Assemble a four-necked round-bottom flask equipped with a magnetic stirrer, a heating mantle connected to a temperature controller, a temperature probe, and a distillation apparatus (e.g., a short path still head) with a condenser and receiving flask.
-
Ensure all glassware is meticulously dried in an oven (e.g., at 120°C overnight) and assembled under an inert atmosphere (e.g., nitrogen or argon) to rigorously exclude moisture, which can hydrolyze the borate esters.
II. Charging Reagents:
-
In a well-ventilated fume hood, charge the reaction flask with triisopropyl borate and propane-1,3-diol. A slight molar excess of triisopropyl borate is often used to ensure the complete conversion of the diol.
III. Reaction Conditions:
-
Begin vigorous stirring of the reagent mixture.
-
Heat the mixture to approximately 90-100°C.
-
Maintain this temperature for 12 to 16 hours. The isopropanol byproduct will distill off as it is formed, driving the reaction to completion.
IV. In-Process Control (IPC):
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them via gas chromatography (GC).[4] The reaction is considered complete when the propane-1,3-diol peak is no longer detectable or has reached a predetermined minimum level.
V. Purification:
-
Upon completion, reconfigure the apparatus for vacuum distillation.
-
Carefully distill the crude product under reduced pressure. Collect the fraction corresponding to the boiling point of 2-Isopropoxy-1,3,2-dioxaborinane.
VI. Characterization:
-
Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, ¹¹B NMR, FTIR, and mass spectrometry.[5][6][7]
Characterization: A Multi-Technique Approach
Thorough characterization is critical to validate the successful synthesis of 2-Isopropoxy-1,3,2-dioxaborinane and to ensure its purity before use in subsequent applications. The combination of NMR, FTIR, and mass spectrometry provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. Key expected signals include a multiplet for the CH group of the isopropoxy moiety, a doublet for the two methyl groups of the isopropoxy moiety, and distinct multiplets for the axial and equatorial protons of the CH₂ groups in the dioxaborinane ring.[8]
-
¹³C NMR: The carbon spectrum complements the ¹H NMR data. It will show distinct signals for the methyl and methine carbons of the isopropoxy group, as well as for the methylene carbons of the six-membered ring.[8]
-
¹¹B NMR: This technique directly probes the boron atom, which is essential for confirming the formation of the boronic ester. A single resonance in the characteristic region for tricoordinate boronic esters (typically δ 20-30 ppm) confirms the integrity of the B-O framework.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of a boronic ester is characterized by several strong absorption bands.
-
B-O Stretching: A strong and prominent band typically appears in the region of 1300-1400 cm⁻¹, which is characteristic of the B-O bond in boronic esters.[7][9]
-
C-O Stretching: Strong absorbances corresponding to the C-O single bonds of the ester and ether functionalities will be visible, typically in the 1000-1200 cm⁻¹ range.[7]
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) is a key indicator of the successful conversion of the diol starting material.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI), the mass spectrum should show a prominent peak corresponding to the molecular ion [M]⁺ or a related adduct (e.g., [M+H]⁺).
Summary of Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₁₉BO₃ | [10] |
| Molecular Weight | 186.06 g/mol | [10][11] |
| Appearance | Colorless Liquid | [12] |
| Boiling Point | 73 °C @ 15 mmHg | |
| Density | ~0.912 g/mL at 25 °C | [13] |
| ¹H NMR (Expected) | Signals for isopropoxy CH and CH₃ groups; distinct signals for dioxaborinane ring CH₂ groups. | [8] |
| ¹³C NMR (Expected) | Signals for isopropoxy carbons and dioxaborinane ring carbons. | [8] |
| ¹¹B NMR (Expected) | Single peak ~δ 20-30 ppm. | [6] |
| FTIR (cm⁻¹) | ~1300-1400 (B-O stretch), ~1000-1200 (C-O stretch), ~2850-3000 (C-H stretch). | [7][9] |
Applications in Modern Synthesis
2-Isopropoxy-1,3,2-dioxaborinane and its analogs are foundational reagents in organic synthesis, valued for their role as precursors to a wide array of boronic acids and for their direct use in coupling reactions.
-
Suzuki-Miyaura Cross-Coupling: These reagents are extensively used to generate boronic esters for Suzuki-Miyaura reactions, a cornerstone of C-C bond formation in academic and industrial settings, particularly in pharmaceutical development.[14][15]
-
Building Block Synthesis: The compound serves as a versatile building block for creating complex organic molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials like conjugated polymers.[16]
-
Source of Boron: It acts as a boron source for various chemical transformations, including the synthesis of corrosion inhibitors and biocides.[15]
The following diagram illustrates the fundamental role of a generic boronic ester, such as 2-isopropoxy-1,3,2-dioxaborinane, in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
2-Isopropoxy-1,3,2-dioxaborinane is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery, materials science, and synthetic methodology. A thorough understanding of its synthesis through transesterification and its comprehensive characterization via modern analytical techniques is fundamental to its effective application. By adhering to the principles and protocols outlined in this guide, researchers can confidently prepare and utilize this versatile compound, paving the way for new discoveries and advancements.
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